molecular formula C5H2Cl2FNO2S B13615991 2-Chloro-5-fluoropyridine-3-sulfonyl chloride

2-Chloro-5-fluoropyridine-3-sulfonyl chloride

Cat. No.: B13615991
M. Wt: 230.04 g/mol
InChI Key: CKHRJWAJLCSJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, fluorine, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoropyridine-3-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms along with the sulfonyl chloride group. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230.04 g/mol

IUPAC Name

2-chloro-5-fluoropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2FNO2S/c6-5-4(12(7,10)11)1-3(8)2-9-5/h1-2H

InChI Key

CKHRJWAJLCSJME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.